molecular formula C21H19N5O3 B3008976 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-64-6

2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B3008976
CAS No.: 899996-64-6
M. Wt: 389.415
InChI Key: CASFLVOBULYFIY-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are kinases and the human A3 adenosine receptor . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation . The human A3 adenosine receptor plays a significant role in mediating cellular responses to adenosine, a signaling molecule with diverse physiological effects .

Mode of Action

The compound, being a pyrazolo[3,4-d]pyrimidine derivative, mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets through focused chemical modification . As for the human A3 adenosine receptor, the compound acts as an antagonist, blocking the receptor’s action .

Biochemical Pathways

The compound’s interaction with kinases and the human A3 adenosine receptor affects various biochemical pathways. By inhibiting kinases, the compound can disrupt several oncogenic pathways, potentially leading to the inhibition of cancer cell proliferation, resistance to programmed cell death, and other cancer traits . By acting as an antagonist to the human A3 adenosine receptor, the compound can modulate the cellular responses mediated by adenosine .

Result of Action

The compound’s action on its targets can lead to various molecular and cellular effects. By inhibiting kinases and blocking the human A3 adenosine receptor, the compound can potentially disrupt the growth and survival of cancer cells .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core, with specific substitutions that may influence its biological activity. Below is a summary of its chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C22H21N5O3
Molecular Weight 375.44 g/mol
CAS Number Not available in the provided sources

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. The synthetic pathways often include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization reactions that create the bicyclic structure.
  • Functionalization : Subsequent reactions introduce ethoxy and acetamide groups to enhance biological activity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific kinases involved in cell signaling pathways that regulate proliferation and survival. By binding to the active sites of these kinases, it disrupts their function, leading to:

  • Cell Cycle Arrest : Inducing apoptosis and halting cell division.
  • Inhibition of Tumor Growth : Particularly effective against cancers with overexpressed epidermal growth factor receptors (EGFR).

In Vitro Studies

Recent studies have assessed the anti-proliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example:

  • Compound 12b , structurally similar to our compound of interest, demonstrated significant anti-proliferative activity with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .

Case Studies

  • EGFR Inhibition : In a study examining new derivatives designed as EGFR inhibitors, compounds showed varying degrees of efficacy against cancer cell lines with high EGFR expression. The most potent inhibitors led to increased apoptosis rates and alterations in cell cycle dynamics .
  • Antibiofilm Activity : Other derivatives from the same family were tested for their antibiofilm properties against bacterial strains, showcasing additional therapeutic potential beyond oncology .

Comparative Analysis

When compared to other known kinase inhibitors in the pyrazolo[3,4-d]pyrimidine class, our compound exhibits unique substitution patterns that may confer distinct selectivity profiles and enhance its therapeutic index.

Compound NameIC50 (µM) against EGFR WTIC50 (µM) against EGFR T790MNotable Activity
Compound 12b0.0160.236High anti-proliferative activity
2-(4-ethoxyphenyl)...TBDTBDPotentially similar efficacy

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-2-29-17-10-8-15(9-11-17)12-19(27)24-25-14-22-20-18(21(25)28)13-23-26(20)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASFLVOBULYFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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